Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride
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Overview
Description
Spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound belongs to the class of spiro compounds, which are known for their versatility and significant biological activities. The spirocyclic framework provides a rigid, three-dimensional structure that can interact with various biological targets, making it an attractive candidate for drug discovery and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride typically involves multi-component reactions. One common method is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. This reaction can be carried out under mild conditions, often in the presence of a catalyst such as L-proline, and yields high regio- and stereoselective products . Another approach involves the use of microwave-assisted multicomponent reactions, which significantly accelerate the reaction rates and improve yields .
Industrial Production Methods
Industrial production of spirocyclic compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are used to optimize reaction conditions and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions often require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions are usually carried out in anhydrous solvents to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines .
Scientific Research Applications
Spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Mechanism of Action
The mechanism of action of spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects . The compound also interacts with neurotransmitter receptors, which may explain its potential use in treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Known for its antitumor and antimicrobial activities.
Spirooxindole: Exhibits significant biological activities, including anticancer and antiviral properties.
Spiro[pyrrolidin-2,3’-oxindole]: Used in drug discovery due to its unique structural features and biological activities.
Uniqueness
Spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride stands out due to its specific spirocyclic framework, which provides a balance between rigidity and flexibility. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various scientific applications .
Biological Activity
Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride is a complex organic compound characterized by its unique spirocyclic structure, which combines an indene and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and protein binding. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound contributes to its distinct chemical properties. The hydrochloride form enhances solubility and stability, making it suitable for various applications in organic synthesis and medicinal chemistry.
Research indicates that this compound interacts with specific molecular targets, potentially modulating various biological pathways. Notable mechanisms include:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, influencing signaling pathways related to cell proliferation and apoptosis.
These interactions suggest that the compound could play a role in therapeutic applications, particularly in oncology and neuropharmacology.
Biological Activities
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Anticancer | Exhibits potential in inhibiting cancer cell proliferation through enzyme modulation. |
Neuroprotective | May provide protective effects against neurodegenerative diseases. |
Antimicrobial | Demonstrates activity against various microbial strains. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cancer Research : A study investigated the compound's effect on tumor cell lines. Results showed significant inhibition of cell growth in several cancer types, suggesting its potential as a lead compound for anticancer drug development .
- Neuropharmacology : Another research focused on the neuroprotective effects of the compound. In vitro studies indicated that it could reduce oxidative stress markers in neuronal cells, hinting at its therapeutic potential for neurodegenerative disorders .
- Antimicrobial Activity : Preliminary findings demonstrated that this compound exhibited antimicrobial properties against specific bacterial strains, making it a candidate for further pharmacological development .
Synthesis and Structural Similarities
The synthesis of this compound typically involves multi-step organic reactions including cycloaddition reactions between indene derivatives and azomethine ylides .
Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride | Bromine substitution on the indene ring | Enhanced reactivity due to bromine presence |
1,3-Dihydrospiro[indene-2,3'-pyrrolidine] hydrochloride | Different spiro configuration | Potentially different biological activities |
2,3-Dihydrospiro[indene-1',4'-piperidine] hydrochloride | Piperidine instead of pyrrolidine | Altered pharmacological profile |
The unique hydroxyl groups at the 4 and 5 positions of this compound enhance its solubility and interaction capabilities with biological targets compared to similar compounds .
Properties
CAS No. |
62594-45-0 |
---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-5-11-9-12(6-3-7-13-12)8-10(11)4-1;/h1-2,4-5,13H,3,6-9H2;1H |
InChI Key |
NVNRBGJUVDXIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=CC=CC=C3C2)NC1.Cl |
Origin of Product |
United States |
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